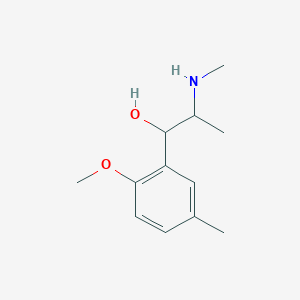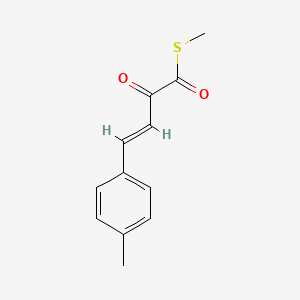
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is an organic compound characterized by its unique structure, which includes a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan under basic conditions to yield the desired thioester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thioester group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but contains an ester group instead of a thioester.
Ethyl 6-methyl-2-oxo-4-phenylbutyrate: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is unique due to its thioester functional group, which imparts distinct reactivity compared to similar ester-containing compounds
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-methylphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C12H12O2S/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
OKVWHDJONHDNBX-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C(=O)SC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


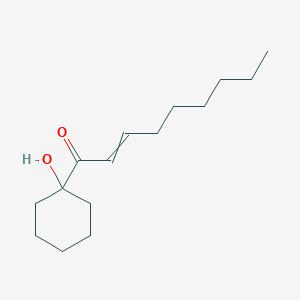
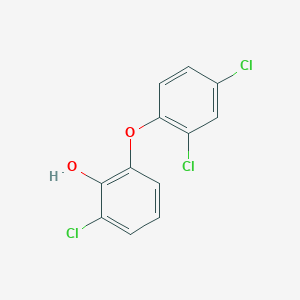
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
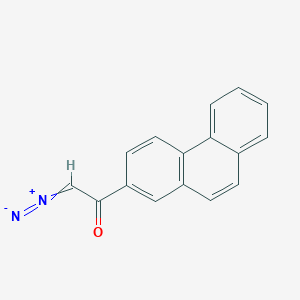
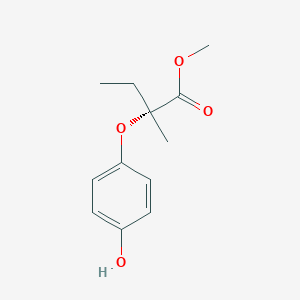
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
